molecular formula C23H18F3N3O3S2 B457149 4-(2,4-dimethoxy-3-methylphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-(2,4-dimethoxy-3-methylphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B457149
M. Wt: 505.5g/mol
InChI Key: WZJDJEMOONXBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethoxy-3-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-3-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-dimethoxy-3-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the 2-thienyl group: This can be done through a Suzuki coupling reaction.

    Incorporation of the trifluoromethyl group: This step may involve a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxy-3-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-(2,4-Dimethoxy-3-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-3-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxy-3-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18F3N3O3S2

Molecular Weight

505.5g/mol

IUPAC Name

4-(2,4-dimethoxy-3-methylphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C23H18F3N3O3S2/c1-10-13(31-2)7-6-11(18(10)32-3)20-28-17-16-12(14-5-4-8-33-14)9-15(23(24,25)26)27-22(16)34-19(17)21(30)29-20/h4-9,20,28H,1-3H3,(H,29,30)

InChI Key

WZJDJEMOONXBIS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1OC)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)(F)F)C5=CC=CS5)OC

Canonical SMILES

CC1=C(C=CC(=C1OC)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)(F)F)C5=CC=CS5)OC

Origin of Product

United States

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